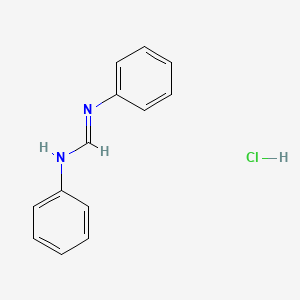

N,N'-Diphenylformamidine monohydrochloride

Description

Historical Context of Formamidine (B1211174) Chemistry Research

The study of formamidines and their derivatives has a rich history rooted in the broader field of amidine chemistry. Initially, much of the research focus was on the biological activities of formamidine compounds. In the mid-20th century, a significant area of investigation was their application as pesticides. scielo.br Compounds like chlordimeform (B52258) and amitraz (B1667126) were developed and studied for their acaricidal and insecticidal properties. scielo.br

The synthetic routes to formamidines have evolved over time. Early methods often involved the Pinner reaction, where nitriles are converted to imidates, which are then treated with amines. semanticscholar.org Other classical methods included the reaction of amides with activating agents like phosphorus pentachloride to form imidoyl chlorides, followed by reaction with an amine. semanticscholar.org The synthesis of N,N'-diarylformamidines, such as N,N'-diphenylformamidine, has been achieved through various methods, including the reaction of primary aryl amines with triethyl orthoformate, sometimes catalyzed by a Lewis acid like ferric chloride. scirp.org

Academic Significance and Research Trajectories of the Compound

The academic significance of N,N'-Diphenylformamidine and its monohydrochloride salt lies in their utility as versatile reagents in organic synthesis. A primary research trajectory for this compound is its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. Nitrogen-containing heterocycles are of immense importance in medicinal and materials chemistry, and formamidines provide a convenient entry point to these structures. scientificlabs.ie

N,N'-Diphenylformamidine has been employed in the synthesis of pyrimidines, a class of heterocycles with significant biological activity. organic-chemistry.orgnih.gov It also serves as a key building block for the preparation of N-heterocyclic carbenes (NHCs), which are a class of stable carbenes widely used as ligands in organometallic catalysis. scirp.org The formamidine unit provides the N-C-N backbone of the imidazolium (B1220033) or imidazolinium salt precursors to NHCs. researchgate.net

Recent research has also explored more efficient and environmentally friendly synthetic methods for N,N'-diarylformamidines, reflecting a broader trend in organic chemistry towards sustainable practices. scirp.org

Structural Features and their Academic Relevance in Chemical Transformations

The structure of N,N'-Diphenylformamidine monohydrochloride is characterized by the formamidinium cation and a chloride anion. The key structural feature is the protonated N-C-N unit of the formamidinium core. This protonation leads to a delocalized positive charge across the two nitrogen atoms and the central carbon atom, which can be represented by resonance structures. semanticscholar.org This delocalization stabilizes the cation and influences its reactivity.

The academic relevance of these structural features is significant in chemical transformations:

Electrophilicity of the Central Carbon: The central carbon atom of the formamidinium ion is electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in cyclization reactions where a dinucleophile can react with the formamidine to form a heterocyclic ring.

Leaving Group Potential: The N-phenyl groups can act as leaving groups in certain reactions, facilitating the incorporation of the formamidine carbon and one of the nitrogen atoms into a new ring system.

Acidity of the N-H Protons: The protons on the nitrogen atoms are acidic and can be removed by a base to generate the neutral N,N'-diphenylformamidine. The choice of using the monohydrochloride salt often relates to its stability and ease of handling compared to the free base. In a reaction, the free base can be generated in situ by the addition of a suitable base.

Precursor to N-Heterocyclic Carbenes: The formamidinium core is a direct precursor to the imidazolium ring of N-heterocyclic carbenes. The synthesis typically involves the reaction of the formamidine with a 1,2-diamine, followed by cyclization and deprotonation. researchgate.net

The presence of the two phenyl groups also influences the steric and electronic properties of the molecule, affecting its reactivity and the properties of any resulting metal complexes when it is used as a ligand.

Detailed Research Findings

The utility of N,N'-diphenylformamidine as a synthetic precursor is highlighted in various studies. For instance, its use in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones demonstrates its role in constructing complex heterocyclic frameworks. scientificlabs.ie It has also been used in the preparation of monomethine dyes. scientificlabs.ie

The following table summarizes representative reactions involving N,N'-diarylformamidines, showcasing the yields achieved under different catalytic conditions.

| Amine Reactant | Catalyst | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | FeCl3 | 3 | 87 | researchgate.net |

| 4-Methylaniline | FeCl3 | 3 | 82 | researchgate.net |

| 4-Methoxyaniline | FeCl3 | 3 | 76 | researchgate.net |

| 4-Chloroaniline | FeCl3 | 3 | 79 | researchgate.net |

| 2-Methylaniline | FeCl3 | 3 | 88 | researchgate.net |

| 2-Methoxyaniline | FeCl3 | 3 | 89 | researchgate.net |

| 2-Chloroaniline | FeCl3 | 3 | 88 | researchgate.net |

| 2,6-Dimethylaniline | FeCl3 | 3 | 91 | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

20868-98-8 |

|---|---|

Molecular Formula |

C13H13ClN2 |

Molecular Weight |

232.71 g/mol |

IUPAC Name |

N,N'-diphenylmethanimidamide;hydrochloride |

InChI |

InChI=1S/C13H12N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h1-11H,(H,14,15);1H |

InChI Key |

FIZCETDDYBLZFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC=NC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diphenylformamidine

Classical Preparative Routes of Formamidines

The foundational syntheses of N,N'-diarylformamidines were established in the late 19th and early 20th centuries. These routes are characterized by the use of readily available reagents and straightforward reaction conditions.

One of the earliest and most direct methods involves the reaction of a primary aromatic amine, such as aniline (B41778), with a formylating agent. A prominent classical example is the reaction of aniline with triethyl orthoformate. This reaction can proceed with or without an acid catalyst to form the formamidine (B1211174) intermediate.

Another established classical route involves heating an anhydrous mixture of a primary aromatic amine (e.g., aniline), its corresponding hydrochloride salt (aniline hydrochloride), and sodium formate. The reaction, which proceeds rapidly upon heating under reflux, yields the desired N,N'-diarylformamidine. rsc.org The general scheme for this method is as follows:

Reactants : Primary aromatic amine, its hydrochloride salt, and sodium formate.

Conditions : Anhydrous mixture, heated under reflux.

Reaction Time : Typically 5-15 minutes. rsc.org

Workup : The cooled reaction mixture is acidified with hydrochloric acid to precipitate the N,N'-diphenylformamidine hydrochloride. rsc.org

This method, while effective, often requires purification to remove unreacted starting materials and byproducts.

Table 1: Comparison of Classical Synthetic Routes

| Method | Key Reagents | Typical Conditions | Advantages |

| Orthoformate Route | Aniline, Triethyl orthoformate | Heating, often with acid catalyst | Direct formation of the formamidine |

| Formate/HCl Salt Route | Aniline, Aniline hydrochloride, Sodium formate | Anhydrous, reflux | Rapid reaction time (10-15 mins) rsc.org |

Modern Synthesis Strategies and Improvements

Modern synthetic chemistry has focused on improving the efficiency, yield, and environmental footprint of formamidine synthesis. These strategies often employ advanced catalytic systems, alternative reagents, and non-conventional energy sources.

One significant area of improvement is the use of novel catalysts. For instance, the synthesis of N,N'-diphenylformamidine can be achieved using an iron(II) acetylacetonate (B107027) catalyst in combination with phenylsilane (B129415) and a phosphine (B1218219) ligand. chemicalbook.com This approach represents a move towards transition-metal catalysis for constructing the formamidine skeleton.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. The preparation of N,N'-diphenylformamidine can be facilitated by microwave irradiation, which often leads to dramatically reduced reaction times and improved yields compared to conventional heating. scientificlabs.co.ukscientificlabs.ie This technique is particularly valuable in academic and industrial research for rapid library synthesis and methods development.

The use of ionic liquids as catalysts or reaction media is another modern strategy. researchgate.net These compounds can enhance reaction rates and facilitate product separation, offering a greener alternative to volatile organic solvents.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction parameters is a critical aspect of academic research to maximize product yield and purity. Key variables that are typically investigated include the choice of catalyst, solvent, reaction temperature, and stoichiometry of reactants.

For the synthesis of N,N'-diarylformamidines, studies have explored the impact of different acid catalysts on the reaction between anilines and orthoformates. While classical methods used mineral acids, modern approaches have investigated solid-supported acid catalysts, which can be easily recovered and recycled, simplifying the workup procedure.

The choice of solvent can also significantly influence reaction outcomes. While some syntheses are performed under solvent-free conditions, others may use solvents like tetrahydrofuran (B95107) or acetonitrile (B52724) to improve solubility and control reaction temperature. chemicalbook.comscielo.br

The following table represents a hypothetical optimization study for a generic modern synthesis of N,N'-Diphenylformamidine, illustrating how systematic variation of parameters can lead to an ideal protocol.

Table 2: Illustrative Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 24 | <10 |

| 2 | Iron(II) acetylacetonate (5) | Toluene | 110 | 12 | 65 |

| 3 | Iron(II) acetylacetonate (5) | Dioxane | 100 | 12 | 72 |

| 4 | Iron(II) acetylacetonate (5) | Tetrahydrofuran | 100 | 24 | 85 chemicalbook.com |

| 5 | Iron(II) acetylacetonate (2.5) | Tetrahydrofuran | 100 | 24 | 78 |

| 6 | Iron(II) acetylacetonate (5) | Tetrahydrofuran | 80 | 24 | 68 |

As shown in the illustrative table, the combination of an appropriate catalyst (Entry 2 vs. 1), solvent (Entry 4 vs. 3), and temperature (Entry 4 vs. 6) is crucial for achieving high yields.

Purification Techniques for Research-Grade Material

Obtaining high-purity, research-grade N,N'-Diphenylformamidine monohydrochloride is essential for its application in further chemical synthesis and analysis. The primary purification method for the hydrochloride salt is recrystallization.

After the initial synthesis and precipitation of the crude product by acidification, N,N'-diphenylformamidine hydrochloride is often purified by recrystallizing it from dilute aqueous hydrochloric acid. rsc.org This process involves dissolving the crude solid in a minimum amount of the hot solvent mixture and allowing it to cool slowly. The pure crystalline product separates from the solution, leaving impurities behind in the mother liquor. The resulting crystals are then collected by filtration and washed with a small amount of cold solvent.

For the free base form (N,N'-Diphenylformamidine), standard organic chemistry purification techniques are applicable. Flash column chromatography is a common method used to separate the desired compound from byproducts or unreacted starting materials. orgsyn.org In this technique, the crude mixture is loaded onto a column of silica (B1680970) gel and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), separating components based on their polarity.

The final conversion to the monohydrochloride salt is typically achieved by treating a solution of the purified free base with an appropriate source of HCl, such as a solution of hydrogen chloride in an organic solvent, followed by isolation of the precipitated salt.

Mechanistic Investigations of N,n Diphenylformamidine Reactivity

General Reaction Pathways in Organic Transformations

N,N'-Diphenylformamidine and its derivatives are versatile intermediates and reagents in a variety of organic transformations. Their reactivity is primarily centered around the core formamidine (B1211174) functional group (-N=CH-N-), which allows them to participate in several key reaction pathways.

One of the most significant applications is in the synthesis of heterocyclic compounds. The formamidine unit can act as a building block, providing a one-carbon and two-nitrogen synthon. This is particularly useful in the construction of pyrimidine (B1678525), imidazole (B134444), and triazine rings through condensation reactions with compounds containing suitable functional groups, such as active methylene (B1212753) compounds or enamines.

Another major pathway involves their use as ligands in transition-metal catalysis. The nitrogen atoms of the formamidine moiety can coordinate with metal centers, such as palladium, to form stable complexes. nih.gov These complexes have demonstrated high catalytic activity in cross-coupling reactions, including the Suzuki-Miyaura cross-coupling, which is a fundamental method for forming carbon-carbon bonds. nih.gov In these catalytic cycles, the formamidine ligand helps to stabilize the metal catalyst, influencing its reactivity, stability, and selectivity. nih.gov

Formamidines also serve as protecting groups for primary amines. The reaction of a primary amine with a formamidine derivative can mask the amine's reactivity, allowing chemical modifications to be performed on other parts of the molecule. The formamidine group can later be removed under specific hydrolytic conditions to regenerate the primary amine. acs.org Furthermore, the hydrolysis of formamidine compounds itself is a well-studied reaction pathway, which can proceed through different mechanisms depending on the reaction conditions and the structure of the formamidine. acs.orgrsc.org

| Reaction Pathway | Description | Role of N,N'-Diphenylformamidine | Typical Products |

| Heterocycle Synthesis | Condensation reactions with various substrates to form cyclic structures. | Provides a "C-N-N" building block. | Pyrimidines, Imidazoles, Triazines |

| Transition-Metal Catalysis | Acts as a ligand to stabilize and activate metal catalysts. nih.gov | Ligand for metals like Palladium (Pd). nih.gov | Biaryls (from Suzuki coupling), etc. nih.gov |

| Amine Protection | Reversibly masks the reactivity of primary amines. acs.org | Protecting group reagent. | N-substituted formamidines |

| Hydrolysis | Cleavage of the formamidine C-N bonds by water. rsc.org | Substrate undergoing hydrolysis. | Aniline (B41778), Formic acid derivatives |

Role of the Formamidine Moiety in Mechanistic Schemes

The formamidine moiety (-N=CH-NH-), the central functional group in N,N'-Diphenylformamidine, dictates the molecule's chemical behavior and plays a multifaceted role in reaction mechanisms. Its reactivity is a consequence of the electronic properties of its constituent atoms: two nitrogen atoms and a central carbon atom.

The two nitrogen atoms possess lone pairs of electrons, making them nucleophilic and basic. This allows the formamidine moiety to function effectively as a bidentate or monodentate ligand in organometallic chemistry. nih.gov In mechanistic schemes, these nitrogen atoms coordinate to a transition metal center, donating electron density to the metal. This coordination stabilizes the metal, often in high oxidation states, and modulates its electronic properties, which is crucial for the sequential steps of a catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

The central carbon atom of the formamidine group is bonded to two electronegative nitrogen atoms. This creates an electrophilic character at the carbon, making it susceptible to attack by nucleophiles. In hydrolysis reactions, for example, a water molecule or hydroxide (B78521) ion acts as the nucleophile, attacking this carbon atom. rsc.org This initiates a sequence of proton transfers and bond cleavages that ultimately lead to the breakdown of the formamidine structure.

Furthermore, the formamidine group can participate in proton transfer steps. The imino nitrogen (=N-) can be protonated, forming a formamidinium ion. This protonation significantly enhances the electrophilicity of the central carbon atom, making it much more reactive towards even weak nucleophiles. The hydrolysis of formamidinium ions, for instance, is often subject to general base catalysis, where the rate-determining step involves the catalyzed addition of water. rsc.org The Brønsted coefficient (β) in such reactions provides insight into the degree of proton transfer in the transition state. rsc.org

Theoretical Studies and Computational Chemistry Approaches to Reactivity

Theoretical and computational chemistry provides powerful tools for investigating the reactivity of N,N'-Diphenylformamidine at a molecular level. researchgate.netscirp.org These approaches are used to elucidate reaction mechanisms, predict reactivity, and understand the electronic structure of the molecule and its transition states. researchgate.net

Density Functional Theory (DFT) is a commonly employed method to study the properties of formamidines. researchgate.net These calculations can determine the optimized molecular geometry, electron distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Computational studies can map out the potential energy surface for a given reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation barriers, which are crucial for understanding reaction kinetics. For instance, the mechanism of hydrolysis can be explored by modeling the stepwise addition of water and subsequent proton transfers, comparing the energy barriers of different proposed pathways to determine the most likely mechanism. rsc.org

Molecular electrostatic potential (MEP) maps are another valuable computational tool. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N,N'-Diphenylformamidine, MEP maps would show negative potential around the nitrogen atoms, confirming their role as nucleophilic centers, and a positive or less negative potential around the central carbon and the amine proton, indicating their electrophilic character.

| Computational Method/Tool | Information Gained | Relevance to Reactivity |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, orbital energies. researchgate.net | Predicts molecular stability and fundamental reactivity. |

| HOMO/LUMO Analysis | Energy of frontier molecular orbitals. | Indicates nucleophilic (HOMO) and electrophilic (LUMO) tendencies. |

| Transition State Search | Calculation of activation energy barriers. | Elucidates reaction kinetics and validates proposed mechanisms. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. | Identifies specific electrophilic and nucleophilic sites on the molecule. |

Electrophilic and Nucleophilic Character in Synthetic Reactions

The chemical behavior of N,N'-Diphenylformamidine in synthetic reactions is characterized by a dual nucleophilic and electrophilic nature, stemming from the structure of the formamidine core. masterorganicchemistry.com

Nucleophilic Character: The primary source of nucleophilicity in the molecule is the lone pair of electrons on each of the two nitrogen atoms. nih.gov These nitrogen centers can act as nucleophiles, donating their electron pairs to form new covalent bonds with electrophiles. masterorganicchemistry.com This property is fundamental to several of the compound's key reactions:

Ligand Formation: As a nucleophile, the formamidine coordinates to electrophilic metal centers (e.g., Pd²⁺) to form organometallic complexes used in catalysis. nih.gov

Protonation: The nitrogen atoms act as Brønsted-Lowry bases (a type of nucleophilic reaction with a proton), readily accepting a proton from an acid to form the corresponding N,N'-Diphenylformamidinium cation.

Alkylation: The nitrogen atoms can be alkylated by reacting with electrophiles such as alkyl halides.

Electrophilic Character: The electrophilic nature of N,N'-Diphenylformamidine is centered on the carbon atom of the C=N double bond. This carbon is bonded to two electronegative nitrogen atoms, which withdraw electron density, rendering it electron-deficient and susceptible to nucleophilic attack. beyondbenign.org The electrophilicity is significantly enhanced upon protonation of one of the nitrogen atoms. In the resulting formamidinium ion, the positive charge is delocalized across the N-C-N system, greatly increasing the electron deficiency of the central carbon.

Hydrolysis: The carbon atom is the electrophilic site attacked by the nucleophilic oxygen of a water molecule during hydrolysis. rsc.org

Addition of Nucleophiles: Strong nucleophiles can add to the formamidine carbon, a key step in various synthetic transformations, particularly in the synthesis of heterocyclic rings where an intramolecular or intermolecular nucleophile attacks this carbon.

This duality allows N,N'-Diphenylformamidine to react with a wide range of partners, underpinning its versatility in organic synthesis.

| Characteristic | Nucleophilic Center | Electrophilic Center |

| Location | Nitrogen Atoms | Central Carbon Atom |

| Electronic Feature | Lone pair of electrons | Electron-deficient due to adjacent N atoms |

| Typical Reactions | Coordination to metals, Protonation, Alkylation | Nucleophilic addition (e.g., hydrolysis), Cyclization reactions |

| Activation | Generally inherent | Significantly enhanced by protonation (formation of formamidinium ion) |

Applications of N,n Diphenylformamidine in Advanced Organic Synthesis

Utilization as a Synthetic Reagent for Carbon-Nitrogen Bond Formation

The fundamental utility of N,N'-diphenylformamidine in organic synthesis is rooted in its role as a precursor for forming carbon-nitrogen (C-N) bonds. While not a direct aminating agent, it functions as a synthon, providing a single carbon bridge between two nitrogen atoms. This capability is leveraged in multi-step syntheses where the formamidine (B1211174) moiety is incorporated into a larger molecular framework, facilitating the construction of new C-N linkages.

Formamidines are structurally similar to the imidazole (B134444) ring and are recognized as key intermediates for building nitrogen-containing heterocycles. Their synthesis and subsequent reactions are foundational steps in creating diverse molecular architectures. For example, the reaction of primary aryl amines with reagents like triethylorthoformate can produce N,N'-diarylformamidines, which then serve as building blocks for more complex targets. The formamidine structure is integral to these transformations, which inherently involve the strategic formation of C-N bonds to construct the final product.

Building Block for Heterocyclic Compounds

N,N'-diphenylformamidine is a valuable building block for the synthesis of nitrogen-containing heterocyclic compounds. Amidines, in general, are readily available starting materials for a variety of heterocycles, including pyrimidines, imidazoles, and triazoles. rsc.org The reactivity of the formamidine group provides a reliable pathway for constructing these ring systems.

Synthesis of Substituted Heterocycles

Detailed research has demonstrated the specific application of N,N'-diphenylformamidine in the synthesis of substituted heterocycles. A notable example is its use in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones. scientificlabs.ie In this context, the formamidine acts as a key reactant, contributing essential atoms to the formation of the pyrazole (B372694) ring, a core structure in many pharmaceutically active compounds.

| Product | Key Reagents | Methodology | Role of N,N'-Diphenylformamidine |

| 5-Aminopyrazol-4-yl ketones | N,N'-Diphenylformamidine, Active Methylene (B1212753) Ketones, Hydrazine (B178648) derivatives | Microwave-assisted synthesis | Provides a C-N backbone segment for the pyrazole ring. |

Methodologies for Ring Closure Reactions

The synthesis of heterocyclic compounds from amidines involves specific ring closure or cyclization methodologies. In these reactions, the amidine can act as a dinucleophile or as a precursor to a reactive intermediate that undergoes cyclization. For the formation of pyrazoles, the N,N'-diphenylformamidine molecule provides a one-carbon unit that links two nitrogen atoms from a hydrazine derivative, which then cyclizes with a three-carbon component. The reaction mechanism typically involves the initial formation of an intermediate by the reaction of the formamidine with an active methylene compound, followed by condensation and ring closure with hydrazine to yield the final heterocyclic product. This pathway highlights the formamidine's role in facilitating the precise assembly of the heterocyclic scaffold.

Precursor in Polymethine Dye Synthesis

A significant industrial and academic application of N,N'-diphenylformamidine is its role as a precursor in the synthesis of polymethine dyes. scientificlabs.ie These dyes are characterized by a chain of conjugated double bonds (a polymethine chain) situated between two nitrogen-containing heterocyclic groups. The length and nature of this chain determine the dye's color and spectral properties. N,N'-diphenylformamidine is particularly important for creating trimethine cyanine (B1664457) dyes.

Synthesis of Cyanine Dye Scaffolds

Cyanine dyes are a major class of polymethine dyes with wide-ranging applications, including as fluorescent labels for biomolecules. researchgate.net The synthesis of these dyes often involves the condensation of two heterocyclic quaternary salts with a reagent that provides the linking methine or polymethine bridge. N,N'-diphenylformamidine is a classic reagent used to supply the central (-CH=) group of a trimethine (-CH=CH-CH=) bridge.

Trimethine Cyanine Dye Analogues (Cy3 derivatives)

N,N'-diphenylformamidine is a key reagent in the synthesis of trimethine cyanine dyes, such as analogues of the widely used fluorescent dye Cy3. researchgate.net In these syntheses, the formamidine acts as a linker, reacting with two equivalents of a heterocyclic quaternary salt, typically an indoleninium or benzoxazolium derivative.

The reaction is commonly carried out by heating a mixture of the heterocyclic salt and N,N'-diphenylformamidine in a solvent like acetic anhydride. researchgate.net The formamidine provides the central carbon atom of the three-carbon chain that links the two heterocyclic nuclei, forming the characteristic trimethine cyanine chromophore. This method is a reliable and established route for producing the core structure of Cy3 and its derivatives, which are crucial tools in fluorescence microscopy and molecular biology. researchgate.netresearchgate.net

| Product Type | Heterocyclic Precursor | Reagent | Reaction Conditions | Function of N,N'-Diphenylformamidine |

| Propyl Cy3 Dye Precursor | 1-propyl-2,3,3-trimethyl-3H-indolium salt | N,N'-Diphenylformamidine | Reflux in acetic anhydride | Source of the central methine carbon for the trimethine bridge. researchgate.net |

| Carboxy-functionalized Cy3 Dye | Indoleninium salt derivative | N,N'-Diphenylformamidine | Acetic anhydride | Acts as a linker to form the trimethine chain. researchgate.net |

Formation of Hemicyanine Intermediates

A key strategy for the synthesis of unsymmetrical cyanine dyes involves the formation of a reactive hemicyanine intermediate. N,N'-Diphenylformamidine is instrumental in this process. In this approach, a heterocyclic quaternary salt (containing an activated methyl or methylene group) is reacted with N,N'-diphenylformamidine. acs.org This condensation reaction forms an intermediate where the formamidine has coupled to only one of the heterocyclic units, creating a "hemi-dye". acs.org

This intermediate, which now possesses a reactive anilino-vinyl group, can then be isolated or generated in situ and reacted with a second, different heterocyclic quaternary salt to form the final asymmetric dye. acs.org

Example Reaction: The alkylation of 4-methylquinoline (B147181) with propanesultone yields an inner salt, which is then converted to a reactive hemicyanine intermediate by condensation with N,N'-diphenylformamidine. acs.org This intermediate is then poised to react with a different heterocyclic salt to complete the synthesis of an unsymmetrical dye. acs.org

Strategies for Asymmetric Dye Construction

The synthesis of structurally asymmetric (unsymmetrical) cyanine dyes presents a significant challenge, as one-pot reactions of two different heterocyclic salts with a bridging agent often lead to a statistical mixture of two symmetric dyes and the desired asymmetric one, resulting in low yields and difficult purification.

The use of hemicyanine intermediates, derived from N,N'-diphenylformamidine or its analogues, provides a robust solution to this problem. The strategy involves a stepwise approach: researchgate.net

Step 1: Condensation of the first heterocyclic quaternary salt (A) with N,N'-diphenylformamidine to form the hemicyanine intermediate.

Step 2: Reaction of the purified or in situ generated hemicyanine intermediate with one equivalent of the second, different heterocyclic quaternary salt (B).

This controlled, stepwise method ensures that only the desired asymmetric product is formed, circumventing the creation of symmetric side products and leading to higher yields and purity. This methodology is versatile and can be applied to create a wide range of unsymmetrical dyes by varying the structures of the two heterocyclic end groups. nih.gov

Role in Catalytic Processes and Mechanistic Catalysis Research

While N,N'-diphenylformamidine is primarily utilized as a stoichiometric reagent in dye synthesis, its structural class and reactivity are relevant to mechanistic catalysis research. The formation of formamidines can itself be a catalytic process, and understanding these mechanisms provides insight into related transformations. researchgate.net

For example, the synthesis of N,N'-diaryl formamidines can be achieved through the reaction of amines with triethyl orthoformate, accelerated by Brønsted acidic ionic liquid catalysts. The proposed mechanism involves the activation of the amine by the catalyst, facilitating its reaction with the orthoformate and subsequent elimination steps. researchgate.net

Furthermore, the related and widely used solvent N,N-dimethylformamide (DMF) can act as a catalyst, particularly in the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride. The catalytic mechanism proceeds through the reversible formation of a reactive imidoyl chloride, known as a Vilsmeier intermediate. nih.gov The study of these formamide- and formamidine-based intermediates is crucial for understanding the mechanisms of many organic transformations.

Integration into Multi-Step Organic Transformations

The utility of N,N'-diphenylformamidine monohydrochloride is most apparent in its integration into multi-step synthetic sequences to build complex functional molecules. The synthesis of functionalized cyanine dyes for bio-labeling serves as a prime example. researchgate.net

A typical multi-step sequence for an asymmetric dye is as follows:

Synthesis of Heterocycles: Independent synthesis and purification of two different heterocyclic precursors (e.g., substituted indolenines or quinolines).

Quaternization: Alkylation of the heterocyclic bases to form the reactive quaternary ammonium (B1175870) salts.

Hemicyanine Formation: Reaction of the first quaternary salt with N,N'-diphenylformamidine to create the key intermediate, as described in section 4.3.2. acs.org

Final Condensation: Coupling of the hemicyanine intermediate with the second quaternary salt to yield the final asymmetric cyanine dye. acs.org

This modular, multi-step approach allows for the systematic construction of complex dyes with precisely engineered properties, demonstrating the integral role of N,N'-diphenylformamidine as a versatile building block in advanced organic synthesis. nih.gov

Structural Elucidation and Spectroscopic Analysis in Research Contexts

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy provides invaluable insights into the molecular architecture, functional groups, and electronic environment of N,N'-Diphenylformamidine monohydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the study of N,N'-Diphenylformamidine derivatives, both ¹H and ¹³C NMR are utilized to confirm molecular structures. rsc.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. For instance, in various N,N'-diphenylformamidine derivatives, the proton of the formamidine (B1211174) group (—N=C(H)—) typically appears as a singlet in the ¹H NMR spectrum. rsc.org Aromatic protons on the phenyl rings produce complex multiplets, while protons of substituent groups (like methyl groups) on the rings have distinct signals. rsc.org The presence of E and Z isomers can also be identified through NMR, often resulting in separate sets of signals for each isomer. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for N,N'-Diphenylformamidine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| N,N'-bis(2,6-dimethylphenyl)formamidine | ¹H | 7.45 | Singlet, —N=C(H)— |

| ¹H | 8.22 | Singlet, —N(H)— | |

| ¹H | 6.76-7.24 | Multiplet, Aromatic H | |

| ¹H | 2.07-2.31 | Multiplet, —CH₃ | |

| ¹³C | 149.96 | Formamidine Carbon | |

| N,N'-bis(2,6-diisopropylphenyl)formamidine | ¹H | 7.49 | Singlet, —N=C(H)— |

| ¹H | 8.16 | Singlet, —N(H)— | |

| ¹H | 6.90-7.36 | Multiplet, Aromatic H |

Note: Data is for neutral derivative compounds as found in the cited literature. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a highly effective technique for monitoring the progress of chemical reactions and characterizing products with chromophoric systems. spectroscopyonline.com The principle lies in the direct proportionality between the absorbance of light at a specific wavelength and the concentration of a substance in solution, as described by the Beer-Lambert law. thermofisher.com This allows researchers to track the formation of a product or the consumption of a reactant in real-time. thermofisher.com

In the context of synthesizing or modifying this compound, UV-Vis spectroscopy can be employed to monitor the reaction kinetics. spectroscopyonline.com By identifying the wavelength of maximum absorbance (λmax) for the reactants and products, a reaction's progress can be followed by measuring the change in absorbance over time. thermofisher.com This data is crucial for understanding reaction mechanisms, determining rate constants, and optimizing reaction conditions to ensure the desired product is obtained efficiently. spectroscopyonline.comthermofisher.com

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

For N,N'-Diphenylformamidine and its derivatives, the IR spectrum provides clear evidence for key structural features. rsc.org The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3100-3500 cm⁻¹. libretexts.orgpressbooks.pub The C=N imine stretch is a characteristic absorption found in the 1630-1660 cm⁻¹ region. rsc.org Aromatic C-H stretches are observed just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the phenyl rings appear in the 1450-1600 cm⁻¹ range. rsc.orglibretexts.org

Table 2: Key IR Absorption Frequencies for N,N'-Diphenylformamidine Derivatives

| Functional Group | Vibrational Mode | Typical Frequency (ν, cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3160 |

| Aromatic C-H | Stretch | 3018 |

| Aliphatic C-H | Stretch | 2852-2960 |

| C=N (Imine) | Stretch | 1632-1662 |

Note: Frequencies are based on data for N,N'-diphenylformamidine derivatives. rsc.org

Crystallographic Analysis of N,N'-Diphenylformamidine and its Derivatives

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional picture of the molecular structure in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. nih.govcarleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and atomic positions. carleton.edu The analysis of a suitable single crystal of a compound like this compound can unambiguously establish its molecular structure and stereochemistry. mdpi.com The resulting data allows for the creation of a three-dimensional model of the molecule, which is crucial for understanding its properties. mdpi.com

Table 3: Example of Data Obtained from a Single Crystal X-ray Diffraction Study

| Parameter | Description | Example Value |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₁₃H₁₃ClN₂ |

| Crystal System | One of seven crystal systems (e.g., triclinic, monoclinic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal lattice. | P2₁/c |

| a, b, c (Å) | Dimensions of the unit cell axes. | a = 10.5, b = 8.2, c = 14.1 |

| α, β, γ (°) | Angles between the unit cell axes. | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1145 |

Note: The values in this table are illustrative of typical data obtained from an SCXRD experiment and are not specific to this compound.

Crystallographic data is also essential for analyzing the conformation of the molecule—the spatial arrangement of its atoms. For flexible molecules like N,N'-Diphenylformamidine, the phenyl rings can rotate relative to the central formamidine plane. X-ray data reveals the preferred conformation adopted in the crystal lattice.

Biological Applications of N,n Diphenylformamidine in Chemical Biology

Exploration of Antimicrobial Properties

The investigation into the antimicrobial properties of N,N'-Diphenylformamidine and its derivatives is an emerging area of research. While studies focusing specifically on the monohydrochloride salt are limited, the broader class of diphenylamine (B1679370) derivatives has demonstrated notable antibacterial activity. nih.gov The structural framework of N,N'-Diphenylformamidine, which features a nitrogen atom linking two phenyl rings, is a key component of various compounds that have been evaluated for their ability to inhibit bacterial growth. nih.gov

Research into related compounds, such as certain diphenylamine derivatives, has shown that these molecules can exhibit significant antimicrobial effects. nih.gov For instance, a study on a series of novel 2-hydrazinyl–N-N, diphenyl acetamide (B32628) derivatives, synthesized from diphenylamine, revealed significant antimicrobial activity against a panel of bacteria. nih.gov The findings from this research indicated that the presence of electron-releasing groups on the phenyl rings, such as methoxy, methyl, and hydroxyl groups, tended to enhance the antibacterial activity. nih.gov

Furthermore, the amidine functional group, a core feature of N,N'-Diphenylformamidine, is present in various nicotinamidine derivatives that have been synthesized and evaluated for their antimicrobial properties. nih.gov These studies have shown that the presence of the amidine group can be crucial for the antimicrobial activity of these molecules. nih.gov

While these findings are promising, it is important to note that the direct antimicrobial efficacy of N,N'-Diphenylformamidine monohydrochloride requires more specific investigation. The data from related compounds, however, provides a strong rationale for further exploration of its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Selected Diphenylamine Derivatives (Note: This table is illustrative and based on findings from related diphenylamine compounds, not this compound itself.)

| Compound Type | Test Organism(s) | Observed Activity | Reference |

| 2-hydrazinyl–N-N, diphenyl acetamide derivatives | B. pumilis, B. subtilis, E. coli | Significant antimicrobial activity | nih.gov |

| Substituted phenylfuranylnicotinamidines | E. coli, P. aeruginosa, S. aureus, B. megaterium | Antimicrobial activity observed | nih.gov |

Exploration of Antifungal Properties

Similar to its antimicrobial properties, the antifungal potential of this compound is primarily inferred from studies on related diphenylamine and formamidine-containing compounds. The core diphenylamine structure has been identified as a scaffold with potential antifungal applications. nih.gov

In a study evaluating various diphenylamine derivatives, certain compounds exhibited significant antifungal activity against fungal strains such as Rhizopus oryzae and Aspergillus niger. nih.gov The research suggested that derivatives containing chloro groups showed more pronounced antifungal effects. nih.gov This highlights the potential for modification of the N,N'-Diphenylformamidine structure to enhance its antifungal properties.

The broader scientific community is actively engaged in screening diverse chemical libraries to identify novel antifungal scaffolds, and compounds with structural similarities to N,N'-Diphenylformamidine could be of interest in such screens. nih.gov High-throughput screening methods are being developed to test large numbers of compounds against a variety of fungal pathogens, which may in the future provide more direct evidence of the antifungal capabilities of this compound. nih.gov

Table 2: Antifungal Activity of Selected Diphenylamine Derivatives (Note: This table is illustrative and based on findings from related diphenylamine compounds, not this compound itself.)

| Compound Type | Test Organism(s) | Observed Activity | Reference |

| 2-hydrazinyl–N-N, diphenyl acetamide derivatives | Rhizopus oryzae, A. niger | Significant antifungal activity | nih.gov |

Role as a Precursor for Biologically Active Molecules for Research Tools

One of the most significant roles of N,N'-Diphenylformamidine in chemical biology is its utility as a versatile precursor for the synthesis of a variety of biologically active molecules. These synthesized molecules often serve as critical research tools for probing complex biological systems, such as signaling pathways and enzyme function.

The N,N'-diphenylamino moiety is a common structural feature in a number of potent and selective kinase inhibitors. rsc.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Small molecule kinase inhibitors are invaluable research tools for dissecting kinase signaling pathways and for validating kinases as therapeutic targets. For example, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been designed and synthesized as potent inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK9. rsc.org The synthesis of such compounds can potentially start from or involve intermediates structurally related to N,N'-Diphenylformamidine.

Furthermore, the diphenylamine scaffold is also present in ligands for G protein-coupled receptors (GPCRs). nih.govfrontiersin.org GPCRs constitute a major class of transmembrane receptors that are the targets of a large percentage of modern drugs. frontiersin.org The development of novel GPCR ligands is essential for understanding their complex pharmacology, including the discovery of biased agonists and allosteric modulators. frontiersin.org These ligands are indispensable research tools for exploring GPCR function. The chemical structure of N,N'-Diphenylformamidine makes it a suitable starting material for the synthesis of more complex molecules designed to interact with GPCRs.

The ability to serve as a building block for these important classes of biologically active molecules underscores the importance of N,N'-Diphenylformamidine in the toolkit of medicinal chemists and chemical biologists for the generation of novel molecular probes and potential therapeutic leads.

Table 3: Classes of Biologically Active Molecules Potentially Derived from N,N'-Diphenylformamidine

| Class of Biologically Active Molecule | Biological Target(s) | Application as Research Tools |

| Kinase Inhibitors | Cyclin-Dependent Kinases (CDKs), etc. | Elucidating cell cycle control and signaling pathways. |

| GPCR Ligands | Various G Protein-Coupled Receptors | Probing receptor function, biased signaling, and allosteric modulation. |

Future Directions and Perspectives in N,n Diphenylformamidine Research

Development of Novel Synthetic Utilities

N,N'-Diphenylformamidine serves as a valuable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and materials science. openmedicinalchemistryjournal.comrsc.org Future research will likely concentrate on expanding its synthetic utility to create more complex and highly functionalized heterocyclic systems. The development of novel multicomponent reactions, domino sequences, and catalytic strategies will be at the forefront of this exploration.

One promising avenue is the continued use of N,N'-Diphenylformamidine in the synthesis of privileged heterocyclic structures such as pyrimidines, imidazoles, and triazines. bu.edu.egasianpubs.orgrsc.org These reactions often involve the condensation of the amidine unit with a partner containing a three-carbon fragment or other bifunctional reagents. bu.edu.eg For instance, it has been employed in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones. scientificlabs.co.uk The future will see the design of more sophisticated transformations that allow for greater control over substitution patterns and the introduction of diverse functional groups, leading to libraries of novel compounds for biological screening and materials testing.

Interactive Table 1: Novel Synthetic Applications of N,N'-Diphenylformamidine and Related Amidines

| Heterocyclic Product | Reaction Partners | Significance/Application Area |

|---|---|---|

| Substituted Pyrimidines | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Core structures in pharmaceuticals, DNA/RNA bases. bu.edu.egnih.govorganic-chemistry.org |

| Substituted Imidazoles | α-Haloketones, Diaminomaleonitrile derivatives | Precursors for N-heterocyclic carbenes (NHCs), pharmaceuticals. asianpubs.orgrsc.orgorganic-chemistry.org |

| 1,3,5-Triazines | Alcohols (via dehydrogenation), Nitriles | Materials science, supramolecular chemistry, agrochemicals. rsc.orgchim.itresearchgate.netorganic-chemistry.org |

| 5-Aminopyrazol-4-yl ketones | Not specified | Synthetic intermediates for bioactive compounds. scientificlabs.co.uk |

Future work will also likely focus on leveraging N,N'-Diphenylformamidine as a directing group or a precursor to in-situ generated reactive intermediates in C-H activation and cross-coupling reactions. nih.gov This would represent a significant step forward, enabling the construction of intricate molecular frameworks from simple, readily available starting materials with high atom economy.

Advanced Mechanistic Insights

While the synthetic applications of N,N'-Diphenylformamidine are expanding, a detailed, molecular-level understanding of the mechanisms governing these transformations often lags behind. A deeper mechanistic insight is crucial for optimizing reaction conditions, improving yields and selectivities, and rationally designing new reactions. rsc.org Future research in this area will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational studies.

Key mechanistic questions that remain to be addressed include the precise role of catalysts, the nature of key intermediates, and the factors controlling regioselectivity and stereoselectivity. For example, in the formation of heterocycles, does the formamidine (B1211174) act as a simple nucleophile, or does it participate in more complex, concerted, or catalytic cycles? Answering these questions requires moving beyond static pictures of reaction pathways.

The application of in-situ spectroscopic methods, such as reaction monitoring by NMR and IR spectroscopy, coupled with kinetic analysis, can provide invaluable data on reaction progress, catalyst speciation, and the accumulation of intermediates. researchgate.net Concurrently, the power of computational chemistry, particularly Density Functional Theory (DFT), will be harnessed to map out potential energy surfaces, characterize transition states, and calculate activation barriers. researchgate.netresearchgate.netnih.gov This computational approach can elucidate pathways that are difficult to observe experimentally and provide predictive models for new reactions.

Interactive Table 2: Future Mechanistic Studies on N,N'-Diphenylformamidine Reactions

| Mechanistic Question | Proposed Investigative Technique(s) | Expected Outcome |

|---|---|---|

| What is the detailed pathway for pyrimidine (B1678525) formation? | In-situ NMR spectroscopy, DFT calculations, Kinetic studies | Identification of key intermediates and the rate-determining step; optimization of reaction efficiency. |

| How does the formamidine moiety influence regioselectivity in multicomponent reactions? | Isotope labeling studies, Computational modeling of transition states | Understanding of electronic and steric factors controlling product formation. |

| Can formamidine-metal complexes act as catalytic intermediates? | X-ray crystallography of potential intermediates, Cyclic voltammetry | Elucidation of novel catalytic cycles and development of new catalysts. |

By integrating these advanced methods, researchers can build comprehensive mechanistic models that will accelerate the development of more efficient and selective synthetic methods based on N,N'-Diphenylformamidine chemistry.

Expansion into Emerging Fields of Chemical Science

The unique structural and electronic properties of N,N'-Diphenylformamidine and its derivatives make them highly attractive candidates for application in emerging areas beyond traditional organic synthesis. Future research will explore their potential in materials science, medicinal chemistry, and catalysis.

Medicinal Chemistry: The amidine functional group is a key structural motif in many biologically active compounds and approved drugs. wikipedia.orgnih.gov Given that N,N'-Diphenylformamidine is a key precursor to a vast number of N-heterocycles, its role in drug discovery is set to expand. openmedicinalchemistryjournal.com Future efforts will focus on creating novel heterocyclic libraries derived from this precursor for screening against a wide range of biological targets, including enzymes and receptors implicated in various diseases. wikipedia.org

Materials Science: Formamidinium-based compounds have gained significant attention as critical components in high-performance perovskite solar cells, where the formamidinium cation (FA+) contributes to superior thermal stability and a more ideal band gap for absorbing sunlight. rsc.orgmdpi.comresearchgate.net Research will continue to explore new derivatives and formulations to further enhance the efficiency and long-term stability of these photovoltaic devices. semanticscholar.org Additionally, the utility of N,N'-Diphenylformamidine in preparing monomethine dyes suggests a broader potential in the development of functional organic materials, such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. scientificlabs.co.ukresearchgate.net Other research has shown that formamidine-based compounds can act as effective corrosion inhibitors for mild steel. nih.gov

Organocatalysis: The basicity and hydrogen-bonding capabilities of the formamidine moiety present an opportunity for its use in organocatalysis. wikipedia.orgmdpi.com Derivatives of N,N'-Diphenylformamidine could be designed to act as chiral Brønsted bases or as ligands in asymmetric metal catalysis. youtube.com This emerging area could lead to the development of novel, metal-free catalytic systems for a variety of important organic transformations, contributing to the advancement of green and sustainable chemistry.

Interactive Table 3: Emerging Applications for N,N'-Diphenylformamidine Derivatives

| Emerging Field | Specific Application | Rationale/Future Direction |

|---|---|---|

| Medicinal Chemistry | Scaffolds for Drug Discovery | Precursor for diverse N-heterocycles with potential biological activity. openmedicinalchemistryjournal.comwikipedia.orgnih.gov |

| Materials Science | Perovskite Solar Cells | Source of the formamidinium cation for stable and efficient photovoltaic materials. rsc.orgmdpi.comresearchgate.net |

| Materials Science | Corrosion Inhibitors | Design of novel formamidine-based compounds for surface protection of metals. nih.gov |

| Materials Science | Functional Dyes & Pigments | Synthesis of new chromophores for electronics and photonics. scientificlabs.co.ukresearchgate.netnih.gov |

Q & A

Q. What are the implications of solvent choice on reaction kinetics and byproduct formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.